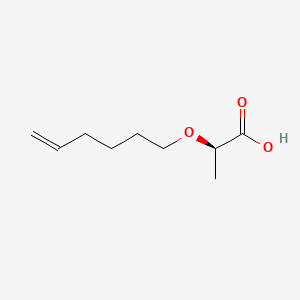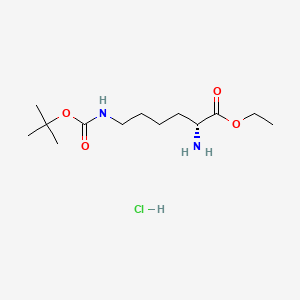
(R)-2-(Hex-5-enyloxy)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“®-2-(Hex-5-enyloxy)propanoic acid” is a chemical compound with the CAS Number: 1218998-90-3. It has a molecular weight of 172.22 and its molecular formula is C9H16O3 . The IUPAC name for this compound is (2R)-2-(5-hexenyloxy)propanoic acid .
Molecular Structure Analysis
The InChI code for “®-2-(Hex-5-enyloxy)propanoic acid” is 1S/C9H16O3/c1-3-4-5-6-7-12-8(2)9(10)11/h3,8H,1,4-7H2,2H3,(H,10,11)/t8-/m1/s1 . This code provides a specific representation of the molecular structure of the compound.Physical And Chemical Properties Analysis
“®-2-(Hex-5-enyloxy)propanoic acid” is a compound that should be stored in a refrigerated environment .Applications De Recherche Scientifique
Synthesis and Chemical Transformations
- The study of synthetic routes involving esters and ethers of substituted monobasic acids like "(R)-2-(Hex-5-enyloxy)propanoic acid" plays a significant role in organic synthesis, offering pathways to create complex molecules with potential applications in drug development and materials science (Enders, Berg, & Jandeleit, 2003).
Enantioselective Synthesis
- The enantioselective synthesis of neuroactive compounds demonstrates the utility of chiral intermediates derived from propanoic acid esters, highlighting the importance of stereochemical control in producing biologically active substances (Pajouhesh et al., 2000).
Catalytic Mechanisms
- Research on hydroxyethylphosphonate dioxygenase (HEPD) using density functional theory illustrates the catalytic mechanism involving ferric superoxide and hydroxide, which may inform the development of catalysts for industrial and environmental applications (Hirao & Morokuma, 2010).
Biomass-Derived Chemicals
- Studies on the electrochemical oxidation of biomass-derived compounds to produce key industrial chemicals underscore the potential of renewable resources in sustainable chemistry. For instance, the conversion of 5-hydroxymethylfurfural (HMF) to furandicarboxylic acid (FDCA) using copper-based catalysts demonstrates the intersection of green chemistry and catalytic innovation (Nam, Taitt, & Choi, 2018).
Structural and Stereochemical Studies
- Research into the structural and stereochemical properties of molecules related to "this compound" contributes to a deeper understanding of molecular interactions, which is crucial for the design of more effective drugs and materials (Baba et al., 2018).
Asymmetric Transfer Hydrogenation
- The exploration of asymmetric transfer hydrogenation for the synthesis of antidepressants indicates the relevance of propanoic acid derivatives in medicinal chemistry, showcasing the application of chiral catalysts in pharmaceutical synthesis (Buitrago et al., 2012).
Safety and Hazards
Propriétés
IUPAC Name |
(2R)-2-hex-5-enoxypropanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O3/c1-3-4-5-6-7-12-8(2)9(10)11/h3,8H,1,4-7H2,2H3,(H,10,11)/t8-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJARURYEKUWTFJ-MRVPVSSYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)OCCCCC=C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(=O)O)OCCCCC=C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40682182 |
Source


|
| Record name | (2R)-2-[(Hex-5-en-1-yl)oxy]propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40682182 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1218998-90-3 |
Source


|
| Record name | (2R)-2-(5-Hexen-1-yloxy)propanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1218998-90-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2R)-2-[(Hex-5-en-1-yl)oxy]propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40682182 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Sodium (2R)-2,3-bis{[(9Z,12Z)-octadeca-9,12-dienoyl]oxy}propyl hydrogen phosphate](/img/structure/B595876.png)



![N-[(2'-Trityltetrazol[1,1'-biphenyl]-4-yl)methyl]-N-[3-(2-methyl-1,3-dioxolan-2-yl)-1-oxopropyl]-L-valine Benzyl Ester](/img/structure/B595883.png)
![4-Bromo-6-(trifluoromethoxy)benzo[d]thiazole-2-thiol](/img/structure/B595885.png)


